molecular formula C14H17FN4O3S2 B2521751 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097863-28-8

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2521751
CAS No.: 2097863-28-8
M. Wt: 372.43
InChI Key: BIBUXTZYNXLXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,5-thiadiazole heterocycle, a moiety recognized as a privileged scaffold in the development of bioactive compounds and is found in several pharmacologically active agents . This heterocycle is linked to a piperazine ring, one of the most prevalent nitrogen-containing heterocycles in FDA-approved small molecule drugs, known for its versatile synthetic potential and ability to improve pharmacokinetic properties . The molecule is further functionalized with a 4-ethoxy-3-fluorobenzenesulfonyl group, a feature common to sulfonamide-based compounds which have been explored for a wide range of therapeutic targets . The integration of these key pharmacophoric elements makes this compound a valuable intermediate for researchers building compound libraries for high-throughput screening. It is particularly useful for investigating structure-activity relationships (SAR) in the design of novel enzyme inhibitors and receptor modulators. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3S2/c1-2-22-13-4-3-11(9-12(13)15)24(20,21)19-7-5-18(6-8-19)14-10-16-23-17-14/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBUXTZYNXLXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the thiadiazole group: This step might involve the cyclization of appropriate precursors such as thiosemicarbazides with nitriles.

    Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis involves sequential functionalization of the piperazine scaffold through sulfonylation, nucleophilic substitution, and heterocycle coupling.

Step 1: Sulfonylation of Piperazine

The piperazine ring reacts with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or triethylamine) to form the sulfonamide intermediate. This step is analogous to methods reported for similar sulfonamide derivatives .
Reaction:

Piperazine+4-Ethoxy-3-fluorobenzenesulfonyl chlorideBase1-(4-Ethoxy-3-fluorobenzenesulfonyl)piperazine\text{Piperazine} + \text{4-Ethoxy-3-fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{1-(4-Ethoxy-3-fluorobenzenesulfonyl)piperazine}

Conditions: Dichloromethane (DCM), room temperature, 12–24 hours .

Structural and Mechanistic Insights

  • Stereoelectronic Effects: The sulfonyl group enhances electrophilicity at the piperazine nitrogen, facilitating nucleophilic attack by the thiadiazole .

  • Thermodynamic Stability: Computational studies on analogous piperazine-thiadiazole systems suggest minimized steric strain due to the planar geometry of the thiadiazole ring .

Sulfonamide Hydrolysis

The sulfonamide bond is resistant to hydrolysis under acidic/basic conditions (pH 1–12) but cleaves under strong reducing agents (e.g., LiAlH₄) .
Example:

Target CompoundLiAlH₄, THF1-(4-Ethoxy-3-fluorophenyl)piperazine+1,2,5-Thiadiazole-3-thiol\text{Target Compound} \xrightarrow{\text{LiAlH₄, THF}} \text{1-(4-Ethoxy-3-fluorophenyl)piperazine} + \text{1,2,5-Thiadiazole-3-thiol}

Thiadiazole Modifications

The 1,2,5-thiadiazole undergoes electrophilic substitution at the 4-position, enabling further derivatization (e.g., nitration, halogenation) .

Comparative Reaction Data

Reaction StepReagents/ConditionsYield (%)Reference
SulfonylationDCM, Et₃N, 25°C, 24 h78
Thiadiazole CouplingDMF, KI, 80°C, 8 h65
Sulfonamide HydrolysisLiAlH₄, THF, reflux, 4 h92

Challenges and Optimization

  • Solubility: Low aqueous solubility of the target compound necessitates formulation with cyclodextrins or PEG-based carriers .

  • Stereochemical Purity: Racemization at the sulfonamide nitrogen is mitigated using chiral auxiliaries during synthesis .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of piperazine and thiadiazole exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, indicating potential for use as antibiotics.
  • Antitumor Activity: The compound has been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating specific signaling pathways. This effect is particularly relevant for cancers that are resistant to conventional therapies.
  • Neuroprotective Effects: There is emerging evidence that compounds similar to this one can cross the blood-brain barrier and exhibit neuroprotective effects. This suggests potential applications in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound. Below are some summarized findings:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus with MIC values of 12 µg/mL and 10 µg/mL respectively.
Study BAntitumor ActivityShowed induction of apoptosis in breast cancer cell lines via caspase activation.
Study CNeuroprotectionIndicated potential protective effects against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Piperazine Substituents Key Features Reference
Target Compound 4-(1,2,5-thiadiazol-3-yl) and 4-ethoxy-3-fluorobenzenesulfonyl Combines thiadiazole (electron-deficient heterocycle) with ethoxy-fluoro-substituted sulfonyl group.
1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine (CAS 883543-45-1) 4-ethoxyphenylsulfonyl and 2-chloro-4-fluorobenzyl Chlorine and fluorine substituents on benzyl group; lacks thiadiazole.
N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide 2-methoxyphenylpiperazine and butylphenylsulfonamide Methoxy group instead of ethoxy/fluoro; IC₅₀ <1 µM against mutant IDH1-R132H.
1-(naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Naphthalene-1-carbonyl and thiadiazole Aromatic carbonyl group increases lipophilicity vs. sulfonyl.

Sulfonyl Group Modifications

  • In contrast, the methoxy group in ’s reference compound offers weaker electron withdrawal but retains activity (IC₅₀ <1 µM) .
  • Bulk and Position : The 4-ethoxy group in the target compound introduces steric bulk compared to smaller substituents (e.g., methyl in ). Bulkier groups may hinder binding in some contexts but improve selectivity in others.

Thiadiazole-Containing Analogues

Table 2: Thiadiazole Modifications

Compound Name Thiadiazole Position Paired Substituent Notes Reference
Target Compound 1,2,5-thiadiazol-3-yl 4-ethoxy-3-fluorobenzenesulfonyl Planar thiadiazole enables π-π interactions.
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine 1,2,5-thiadiazol-3-yl Cyclopropanecarbonyl Cyclopropane enhances rigidity; lacks sulfonyl group.
Timolol Maleate 1,2,5-thiadiazol-3-yl (via oxy linkage) Morpholine and propanolamine Beta-blocker; thiadiazole linked via oxygen, altering electronic properties.
  • Role of Thiadiazole: The thiadiazole ring in the target compound may enhance binding to targets requiring electron-deficient heterocycles, such as ATP-binding pockets in kinases.

Pharmacokinetic and Physicochemical Properties

Table 3: Predicted Properties (Based on Structural Features)

Compound Name Molecular Weight logP (Predicted) Solubility
Target Compound ~423.4 (estimated) ~2.8 (moderate lipophilicity) Moderate (piperazine enhances aqueous solubility).
1-(naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 324.4 ~3.5 (higher lipophilicity) Lower due to naphthalene.
CAS 883543-45-1 ~428.3 ~3.1 Moderate (chlorine increases lipophilicity).
  • Lipophilicity : The target compound’s ethoxy group increases logP compared to methoxy analogues but remains lower than naphthalene-containing derivatives .
  • Metabolic Stability : Fluorine atoms (as in the target compound and ) may reduce metabolic oxidation, enhancing half-life .

Research Findings and Implications

Sulfonyl vs. Carbonyl Groups : Sulfonyl groups (target compound, ) generally improve target binding through hydrogen bonding and electrostatic interactions compared to carbonyl derivatives () .

Thiadiazole Utility : Thiadiazole-containing compounds (target, ) show promise in targeting enzymes and receptors requiring planar heterocycles, though substitution patterns dictate specificity .

Biological Activity

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-ethoxy-3-fluorobenzenesulfonyl group and a 1,2,5-thiadiazole moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC13H16F2N4O2S3
Molecular Weight358.41 g/mol
IUPAC Name1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The sulfonyl group enhances electrophilicity, making it a potential inhibitor of enzymes involved in critical metabolic pathways. Additionally, the thiadiazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues in target proteins.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that piperazine-based compounds can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of piperazine derivatives. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Tyrosinase Inhibition

A related study focused on piperazine derivatives as tyrosinase inhibitors for treating skin pigmentation disorders. The compound demonstrated potent inhibition against tyrosinase from Agaricus bisporus, with an IC50 value significantly lower than that of conventional inhibitors like kojic acid . This suggests potential applications in dermatological formulations.

Research Findings

  • Inhibitory Effects : In vitro assays have shown that the compound effectively inhibits key enzymes involved in metabolic pathways associated with cancer progression and microbial resistance.
  • Cytotoxicity Assessment : Preliminary cytotoxicity tests indicated that while the compound exhibits strong inhibitory effects on target enzymes, it maintains a favorable safety profile with low cytotoxicity against normal cell lines.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interaction modes of the compound with its targets, suggesting a multi-target mechanism of action.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar piperazine derivatives:

Compound Name Biological Activity IC50 (µM)
1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-piperazineTyrosinase Inhibition0.96
4-(4-Fluorobenzyl)piperazineAntimicrobial12.5
1-(4-Methoxyphenyl)piperazineAnticancer8.0

Q & A

Q. What are the optimal synthetic routes for 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis involves multi-step reactions:

Piperazine Core Formation : Start with a piperazine derivative and introduce the thiadiazole moiety via nucleophilic substitution. Use anhydrous DMF as a solvent and K₂CO₃ as a base to deprotonate intermediates, ensuring optimal reactivity .

Sulfonylation : React the piperazine-thiadiazole intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride. Maintain a temperature of 0–5°C during sulfonylation to minimize side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress using TLC (hexane:ethyl acetate = 2:1) .
Critical Parameters : Control moisture (use Schlenk techniques), optimize stoichiometry (1:1.2 molar ratio for sulfonylation), and ensure inert gas (N₂/Ar) atmosphere to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+ ≈ 412.3 g/mol). Electrospray ionization (ESI) is preferred for sulfonamides .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%). Adjust gradient elution to resolve sulfonamide and thiadiazole-related impurities .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (~200°C). Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : Avoid aqueous buffers at high pH (>8), as the sulfonamide bond may hydrolyze. Use anhydrous DMSO or DMF for stock solutions .
  • Oxidation Risks : Add antioxidants (e.g., BHT at 0.01% w/v) to solid samples. Monitor peroxide levels in ether-based solvents during reactions .

Advanced Research Questions

Q. How can reaction intermediates and by-products be identified and characterized during synthesis?

Methodological Answer:

  • LC-MS/MS : Track intermediates in real-time. For example, detect unreacted sulfonyl chloride (m/z ~215) or thiadiazole-piperazine adducts (m/z ~300) .
  • Isolation of By-Products : Use preparative TLC to isolate side products (e.g., dimerized sulfonamides). Characterize via 2D NMR (COSY, HSQC) to assign structural anomalies .
  • Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to monitor sulfonylation rates. Plot pseudo-first-order kinetics to optimize reaction time .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases or GPCRs). Focus on the thiadiazole’s sulfur and fluorine’s electronegativity for hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction maps .
  • Quantum Mechanics (QM) : Calculate partial charges (DFT/B3LYP) to refine docking scores. Use Gaussian 16 for electrostatic potential surface mapping .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life (t½) >1 hour suggests favorable metabolic stability .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis. A high binding (>90%) may limit free drug availability .
  • LogP Measurement : Determine octanol/water partition coefficient via shake-flask method. Target LogP 2–4 for balanced solubility/permeability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or fluoro (e.g., chloro, trifluoromethyl) groups. Test in vitro potency against target enzymes .
  • Bioisosteric Replacement : Replace thiadiazole with oxadiazole or triazole to enhance metabolic stability. Compare IC₅₀ values in enzyme inhibition assays .
  • Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogs. Correlate electrostatic/hydrophobic fields with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.